Product packaging for 2-Chloro-5-vinylpyrazine(Cat. No.:)

2-Chloro-5-vinylpyrazine

Cat. No.: B13643531
M. Wt: 140.57 g/mol
InChI Key: LLLAHBIQMZOFDN-UHFFFAOYSA-N
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Description

2-Chloro-5-vinylpyrazine (CAS 1822658-20-7) is a high-purity, heteroaromatic building block specifically designed for advanced research applications in materials science and medicinal chemistry. Its molecular formula is C6H5ClN2, with an average mass of 140.57 g/mol . The compound features two distinct reactive sites: a chloro group and a vinyl group on a π-deficient pyrazine core. This unique electronic structure makes it an excellent electron-withdrawing component in the construction of push-pull systems for intramolecular charge transfer (ICT) . Researchers primarily utilize this compound as a key precursor in the synthesis of sophisticated π-conjugated materials. Its high reactivity in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, is driven by the ease of oxidative addition of palladium to the chlorine-carbon bond, a process facilitated by the electron-deficient nature of the pyrazine ring . Furthermore, the vinyl group offers an additional site for functionalization or polymerization. These properties make it invaluable for developing organic semi-conductors, electrooptical (EO) and nonlinear optical (NLO) materials, and particularly luminescent compounds like styryl dyes and distyrylpyrazines, which are applied in Organic Light-Emitting Diodes (OLEDs) and as fluorescent sensors . This product is intended for research purposes only and is not for medicinal, diagnostic, or human use. Proper storage conditions under an inert atmosphere at 2-8°C are recommended to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2 B13643531 2-Chloro-5-vinylpyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN2

Molecular Weight

140.57 g/mol

IUPAC Name

2-chloro-5-ethenylpyrazine

InChI

InChI=1S/C6H5ClN2/c1-2-5-3-9-6(7)4-8-5/h2-4H,1H2

InChI Key

LLLAHBIQMZOFDN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(C=N1)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 Vinylpyrazine and Its Analogues

De Novo Synthesis Approaches to Pyrazine (B50134) Ring Systems

The de novo synthesis of the pyrazine ring offers a flexible approach to introduce desired substituents from readily available acyclic starting materials. This strategy typically involves a cyclocondensation reaction to form a dihydropyrazine intermediate, followed by an aromatization step.

Cyclocondensation Reactions Utilizing Acyclic Precursors

A cornerstone in the synthesis of substituted pyrazines is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. The Reuben G. Jones synthesis is a particularly relevant method for producing 2-hydroxypyrazines, which are key intermediates for the synthesis of 2-chloropyrazines. This reaction involves the condensation of an α-dicarbonyl compound with an α-amino acid amide. beilstein-journals.orgnih.gov

For the synthesis of a precursor to 2-chloro-5-vinylpyrazine, one could envision the condensation of an appropriate 1,2-dicarbonyl compound with an α-amino amide where one of the precursors contains a masked or latent vinyl group. For instance, the condensation of a glyoxal derivative with an amino amide bearing a protected aldehyde or a group that can be readily converted to a vinyl moiety would lead to the desired pyrazine scaffold.

A general representation of the cyclocondensation to form a 2-hydroxypyrazine is depicted below:

Scheme 1: General cyclocondensation reaction for the synthesis of 2-hydroxypyrazines.

The regioselectivity of this reaction is a critical aspect, especially when unsymmetrical 1,2-dicarbonyls are used. beilstein-journals.org Careful selection of reaction conditions and starting materials is necessary to achieve the desired substitution pattern on the pyrazine ring.

Aromatization Strategies for Dihydropyrazine Intermediates

The initial cyclocondensation reaction typically yields a dihydropyrazine intermediate, which then needs to be oxidized to the aromatic pyrazine ring. Various oxidizing agents can be employed for this aromatization step. A common and effective reagent for this transformation is manganese dioxide (MnO₂). organic-chemistry.orgnih.gov This method is often efficient and can be performed under relatively mild conditions.

The aromatization of a dihydropyrazine to a pyrazine can be generalized as follows:

Scheme 2: Aromatization of a dihydropyrazine intermediate.

The choice of the oxidizing agent can be influenced by the nature of the substituents on the dihydropyrazine ring to avoid undesired side reactions.

Functionalization of Pre-existing Pyrazine Scaffolds

An alternative and often more direct approach to this compound involves the modification of a pre-existing pyrazine ring. This strategy typically involves the sequential or strategic introduction of the chloro and vinyl substituents onto the pyrazine core.

Introduction of the Chloro Substituent

The introduction of a chlorine atom at the 2-position of the pyrazine ring is a crucial step. This is most commonly achieved through the chlorination of a 2-hydroxypyrazine precursor.

The conversion of a 2-hydroxypyrazine (or its tautomeric form, pyrazin-2(1H)-one) to a 2-chloropyrazine (B57796) is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose. nih.govresearchgate.netresearchgate.net The reaction is typically carried out by heating the hydroxypyrazine in neat POCl₃ or in the presence of a high-boiling solvent. The addition of a tertiary amine, such as N,N-dimethylaniline, can facilitate the reaction. A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be employed for more challenging substrates. indianchemicalsociety.com

A representative reaction for the chlorination of a 2-hydroxypyrazine is shown below:

Scheme 3: Chlorination of a 2-hydroxypyrazine using POCl₃.

The following table summarizes typical conditions for the chlorination of hydroxypyrazines and related heterocycles.

Starting MaterialReagentConditionsYield (%)Reference
2-HydroxypyrimidinePOCl₃ (equimolar), PyridineSealed reactor, 140-160 °C, 2h>90 nih.gov
2-HydroxyquinoxalinePOCl₃, Pyridine-94 nih.gov
3,6-Dialkyl-2,5-piperazinedionePOCl₃, Me₄NClToluene, refluxHigh google.com

While the chlorination of 2-hydroxypyrazines is the most direct route to 2-chloropyrazines, direct C-H halogenation of the pyrazine ring is generally challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack. However, for certain activated pyrazine derivatives or under specific catalytic conditions, direct halogenation might be possible. Regioselective halogenation techniques are more developed for other heterocyclic systems but could potentially be adapted for specific pyrazine substrates.

Introduction of the Vinyl Substituent

The vinyl group can be introduced onto the pyrazine ring either before or after the chlorination step. Several modern synthetic methods are available for the formation of the carbon-carbon double bond.

If a pyrazine with a formyl group at the 5-position is available, standard olefination reactions can be employed to construct the vinyl group. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for converting aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com

Wittig Reaction: This reaction involves the use of a phosphonium ylide, typically generated from a phosphonium salt and a strong base. The reaction of the ylide with an aldehyde yields the desired alkene. masterorganicchemistry.comorganic-chemistry.org

Scheme 4: General Wittig reaction for the synthesis of a vinylpyrazine.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. It often offers advantages in terms of reactivity and ease of product purification. The HWE reaction generally provides the (E)-alkene with high stereoselectivity. wikipedia.orgorganicchemistrydata.orgalfa-chemistry.com

Scheme 5: General Horner-Wadsworth-Emmons reaction for the synthesis of a vinylpyrazine.

The table below provides a general overview of these olefination reactions.

ReactionReagentKey Features
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CH₂)Versatile for aldehydes and ketones. Stereoselectivity can vary.
Horner-Wadsworth-Emmons ReactionPhosphonate carbanionGenerally gives (E)-alkenes. Byproducts are water-soluble.

Modern palladium-catalyzed cross-coupling reactions provide a highly efficient and versatile method for the synthesis of vinylpyrazines. The Suzuki-Miyaura coupling is particularly noteworthy in this context. This reaction involves the coupling of a halopyrazine with a vinylboronic acid or its derivative in the presence of a palladium catalyst and a base. researchgate.netrsc.orgmdpi.com

For the synthesis of this compound, a possible strategy would be the Suzuki coupling of 2,5-dichloropyrazine with a vinylboronic acid derivative. The regioselectivity of the coupling would be a key consideration, as the two chlorine atoms may exhibit different reactivities. Alternatively, one could start with 2-chloro-5-bromopyrazine, where the more reactive bromine atom would be expected to undergo coupling preferentially.

A general scheme for the Suzuki-Miyaura coupling to form a vinylpyrazine is as follows:

Scheme 6: Suzuki-Miyaura coupling for the synthesis of a vinylpyrazine.

The following table summarizes typical components of a Suzuki-Miyaura cross-coupling reaction.

ComponentExamples
Halopyrazine2,5-Dichloropyrazine, 2-Chloro-5-bromopyrazine
Boron ReagentVinylboronic acid, Potassium vinyltrifluoroborate
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
BaseK₂CO₃, Cs₂CO₃, K₃PO₄
SolventToluene, Dioxane, DMF, Water mixtures

Introduction of the Vinyl Substituent

The vinyl group is a versatile functional handle, and its installation on the pyrazine ring can be accomplished through several distinct synthetic strategies. These methods range from direct C-C bond formation using metal catalysts to the transformation of existing functional groups on the pyrazine scaffold.

Transition-metal catalysis, particularly using palladium and iron, provides a powerful and direct means of forming carbon-carbon bonds, enabling the coupling of a vinyl source with a pyrazine halide. wikipedia.orgnih.gov These reactions are central to modern organic synthesis due to their efficiency and functional group tolerance. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for constructing C-C bonds. nih.govnih.gov The Suzuki-Miyaura, Sonogashira, and Heck reactions each offer a unique approach to the vinylation of pyrazine halides.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as a vinylboronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This method is highly valued for its mild reaction conditions, the commercial availability of many boronic acids, and the non-toxic nature of its inorganic by-products. nih.gov The general catalytic cycle proceeds through three main steps: oxidative addition of the pyrazine halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the vinylpyrazine and regenerate the catalyst. libretexts.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions
CatalystBaseSolventTemperatureNotes
Pd(PPh₃)₄Na₂CO₃ (2M aq.)DME/Ethanol80 °CA standard condition for coupling heteroaryl halides. nih.gov
[Pd(PPh₃)₄]K₃PO₄1,4-Dioxane80 °CEffective for various arylpropionic acid syntheses. researchgate.net
Pd(dppf)Cl₂K₂CO₃Toluene/H₂O100 °COften used for challenging substrates.

The Sonogashira coupling provides a route to vinylpyrazines by first coupling a terminal alkyne with a pyrazine halide, followed by a subsequent reduction of the resulting alkyne. The reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine. organic-chemistry.orgwikipedia.org The reaction is known for its reliability and can be performed under mild conditions, sometimes even in aqueous media. wikipedia.org The mechanism involves a palladium cycle, similar to other cross-couplings, and a copper cycle, which generates the key copper(I) acetylide intermediate. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

The Heck reaction differs from the previous methods by directly coupling an alkene with the pyrazine halide. researchgate.net This reaction is a powerful tool for forming substituted alkenes. beilstein-journals.org A palladium catalyst is used to facilitate the reaction, which typically involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination to release the vinylpyrazine product. researchgate.net

As a more sustainable and economical alternative to precious metals, iron-catalyzed cross-coupling reactions have gained significant attention. nih.gov Iron is attractive due to its low cost, natural abundance, and low toxicity. nih.gov The Kumada-Corriu (or simply Kumada) coupling is one of the earliest transition-metal-catalyzed cross-coupling reactions, first reported in 1972. wikipedia.orgorganic-chemistry.org

This reaction typically employs a Grignard reagent as the nucleophilic partner to couple with an organic halide. wikipedia.orgchem-station.com For the synthesis of this compound, this would involve reacting a dihalopyrazine (e.g., 2,5-dichloropyrazine) with a vinyl Grignard reagent, such as vinylmagnesium bromide. The reaction can be catalyzed by various iron salts, such as iron(III) acetylacetonate [Fe(acac)₃]. orgsyn.org Pioneering work by Kochi and others demonstrated the viability of iron catalysts for coupling Grignard reagents with vinyl halides. orgsyn.orgthieme-connect.de While highly effective, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. chem-station.com

Table 2: General Conditions for Iron-Catalyzed Kumada-Type Coupling
CatalystGrignard ReagentCo-SolventTemperatureNotes
Fe(acac)₃Alkylmagnesium bromideTHF/NMP-20 °C to RTNMP is a common co-solvent but alternatives are sought due to toxicity. orgsyn.org
FeCl₂/SIMes·HClIsopropylmagnesium chlorideTHFRoom Temp.N-Heterocyclic carbene (NHC) ligands can be employed. thieme-connect.de
Iron(II) ChlorideAryl Grignard reagentTHF/Et₂ORefluxSimple iron salts can be effective catalysts.

Olefination reactions provide an alternative pathway to vinylpyrazines, starting from a carbonyl compound such as 2-chloro-5-formylpyrazine. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods in this category. elsevierpure.com

The Wittig reaction , developed in the 1950s, utilizes a phosphorus ylide (a phosphorane) to convert an aldehyde or ketone into an alkene. harvard.edu The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine oxide byproduct. harvard.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which is easily removed during workup. harvard.edualfa-chemistry.com Furthermore, the HWE reaction typically shows excellent E-selectivity, producing predominantly the trans-alkene, especially with stabilized phosphonates and aromatic aldehydes. wikipedia.orgorganic-chemistry.org

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylide (R₃P=CR₂)Phosphonate carbanion ((RO)₂P(O)CHR⁻)
Reactivity Less nucleophilicMore nucleophilic, can react with ketones. alfa-chemistry.com
Byproduct Triphenylphosphine oxide (often difficult to remove)Water-soluble dialkylphosphate salt (easy to remove). wikipedia.org
Stereoselectivity Variable; can be tuned for Z- or E-alkenesGenerally high E-selectivity. wikipedia.org
Base Strong bases (e.g., n-BuLi, PhLi)Milder bases can be used (e.g., NaH, NaOMe). organic-chemistry.org

The vinyl group can also be generated through an elimination reaction, where a small molecule is removed from an adjacent pair of carbon atoms to form a double bond. masterorganicchemistry.com This approach typically starts with a pyrazine bearing an ethyl substituent that has a leaving group on either the α- or β-carbon.

A common strategy is the dehydration of an alcohol . libretexts.org For example, 1-(2-chloropyrazin-5-yl)ethanol can be dehydrated under acidic conditions (e.g., using H₂SO₄ or H₃PO₄ with heat) to form this compound. masterorganicchemistry.com The reaction proceeds by protonation of the hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com For secondary alcohols, the mechanism can proceed via an E1 pathway involving a carbocation intermediate, or an E2 pathway. youtube.com The E1 mechanism can be susceptible to carbocation rearrangements, which must be considered during synthesis design. masterorganicchemistry.com

Alternatively, a dehydrohalogenation reaction can be employed. Starting from a 1-haloethylpyrazine derivative, treatment with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) can induce an E2 elimination to form the vinylpyrazine. saskoer.ca The E2 mechanism is a one-step process and requires an anti-periplanar arrangement of the proton to be removed and the leaving group. saskoer.ca

"One-pot" or cascade reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, represent a highly efficient approach to complex molecules. acgpubs.org These methods improve atom economy, reduce waste, and save time and resources. acgpubs.orgscholaris.ca The synthesis of functionalized heterocycles, including pyrazines, can benefit significantly from such strategies. nih.gov

A multicomponent reaction could potentially assemble the vinylpyrazine skeleton from simpler starting materials in a single step. For instance, a strategy could merge a cross-coupling reaction with another bond-forming event. One such multicomponent-multicatalyst reaction has been developed that merges a Hayashi-Miyaura reaction with a base-mediated SNAr and a Suzuki coupling in a one-pot process, demonstrating the power of these methods to rapidly generate complexity. scholaris.ca While a specific one-pot synthesis leading directly to this compound is not detailed in the provided sources, the principles of cascade catalysis are actively applied to the synthesis of complex heterocyclic systems. semanticscholar.orgcore.ac.uk

Transition-Metal-Catalyzed Cross-Coupling Reactions

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing the environmental footprint of its production. Key principles include maximizing atom economy, employing catalysis, using safer solvents and reagents, and designing energy-efficient processes. Traditional synthetic routes often involve multi-step processes with stoichiometric reagents, leading to significant waste generation. In contrast, modern approaches aim to overcome these limitations through innovative catalytic systems and reaction design.

Several potential green synthetic strategies for this compound can be envisaged, drawing from established methodologies for creating vinylarenes and recent advances in sustainable chemistry. These include catalytic cross-coupling reactions, atom-economical dehydrogenation, and greener variations of classical olefination reactions.

Catalytic Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, represent a powerful tool for the formation of carbon-carbon bonds. A greener Heck reaction for the synthesis of this compound could involve the coupling of 2,5-dichloropyrazine with ethylene or a vinylboronic acid derivative. The application of green chemistry principles here would focus on:

Catalyst Efficiency: Utilizing highly active palladium catalysts at low loadings to minimize metal waste. Modern catalysts can be effective at parts-per-million (ppm) levels.

Solvent Choice: Replacing traditional volatile organic compounds (VOCs) with greener alternatives. Water has been shown to be an effective medium for phosphine-free Heck reactions, often accelerated by microwave irradiation, which can also reduce reaction times and energy consumption.

Base Selection: Employing benign bases like potassium carbonate or organic bases that are easily recoverable and have minimal environmental impact.

Atom-Economical Dehydrogenation

A highly atom-economical route to this compound would be the direct dehydrogenation of 2-chloro-5-ethylpyrazine. This approach, in principle, generates only hydrogen gas as a byproduct, perfectly aligning with the principle of maximizing atom economy. The key to a successful dehydrogenation strategy lies in the development of an efficient and selective catalyst. Heterogeneous catalysts based on earth-abundant metals are particularly attractive from a green chemistry perspective. This method avoids the use of stoichiometric activating or leaving groups, significantly reducing waste.

Greener Wittig-Type Reactions

The Wittig reaction is a classic method for alkene synthesis. However, the traditional Wittig reaction suffers from poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. Greener modifications of the Wittig reaction focus on:

Catalytic Variants: Developing catalytic versions of the Wittig reaction would significantly improve its atom economy.

Solvent-Free and Aqueous Conditions: Performing the reaction under solvent-free conditions by grinding the reactants or in an aqueous medium can eliminate the need for hazardous organic solvents. sciepub.comacs.org One-pot aqueous Wittig reactions have been developed that are performed at ambient temperature, further enhancing the green credentials of this method. sciepub.com

The following table provides a comparative overview of a hypothetical traditional synthesis route with the proposed greener methodologies for producing this compound, based on findings for analogous compounds.

Table 1: Comparison of Synthetic Methodologies for this compound

Feature Traditional Wittig Reaction Greener Aqueous Wittig Reaction Catalytic Heck Coupling (in water) Catalytic Dehydrogenation
Starting Materials 2-Chloro-5-formylpyrazine, Methyltriphenylphosphonium bromide 2-Chloro-5-formylpyrazine, Methyltriphenylphosphonium bromide 2,5-Dichloropyrazine, Ethylene 2-Chloro-5-ethylpyrazine
Key Reagents/Catalysts Strong base (e.g., n-BuLi) Mild base (e.g., K3PO4) Palladium catalyst (e.g., Pd(OAc)2), Ligand (optional) Heterogeneous catalyst (e.g., supported metal oxide)
Solvent Anhydrous organic solvent (e.g., THF) Water Water Minimal or no solvent
Byproducts Triphenylphosphine oxide, Salt Triphenylphosphine oxide, Salt Salt Hydrogen gas
Atom Economy Low Low Moderate High
Environmental & Safety Considerations Use of hazardous and flammable solvents and strong bases. Use of a benign solvent; milder reaction conditions. Potential for heavy metal contamination; requires catalyst recovery. Flammable H2 byproduct; requires high temperatures.

By embracing these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and economically viable process, reducing waste and minimizing environmental impact.

Reactivity and Mechanistic Studies of 2 Chloro 5 Vinylpyrazine

Reactivity of the Chloro-Substituent

The chlorine atom at the C-2 position of the pyrazine (B50134) ring is the primary site for a variety of substitution reactions. The electron-withdrawing character of the pyrazine ring makes the carbon atom attached to the chlorine electrophilic and susceptible to attack by nucleophiles and engagement in organometallic coupling processes. masterorganicchemistry.comlibretexts.org

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-chloro-5-vinylpyrazine. youtube.com This reaction proceeds via a two-step addition-elimination mechanism. youtube.com A nucleophile attacks the electron-poor aromatic ring at the carbon bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored by the departure of the chloride ion. The presence of the two nitrogen atoms in the pyrazine ring is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction. nih.gov

The displacement of the chloro-substituent by carbon-based nucleophiles such as organolithium reagents, Grignard reagents, or enolates is a potential route for forming new carbon-carbon bonds. While specific studies detailing these SNAr reactions on this compound are not extensively documented in the literature, the reactivity of other activated chloro-aza-aromatic systems suggests this pathway is feasible. However, the strongly basic nature of many organometallic carbon nucleophiles can lead to competing reactions, such as addition to the pyrazine ring itself, particularly after activation of the ring (e.g., as an N-acylpyrazinium salt), or side reactions involving other functional groups. beilstein-journals.org Careful selection of reaction conditions is therefore critical to favor the desired SNAr pathway.

The reaction of this compound with heteroatom nucleophiles is a more commonly exploited and well-understood transformation. The electron-deficient nature of the pyrazine ring readily facilitates the displacement of the chloride by amines, alkoxides, and thiolates.

Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles for the SNAr reaction with chloro-heteroaromatics. youtube.com The reaction typically proceeds under thermal conditions or with base catalysis to yield 2-amino-5-vinylpyrazine (B8662361) derivatives. This transformation is fundamental in the synthesis of various substituted pyrazines.

Oxygen Nucleophiles: Alkoxides (such as sodium methoxide (B1231860) or ethoxide) and phenoxides can displace the chloride to form the corresponding ethers. These reactions often require heating in the respective alcohol or an aprotic polar solvent.

Sulfur Nucleophiles: Sulfur-based nucleophiles are particularly effective in SNAr reactions due to the high nucleophilicity of sulfur. libretexts.org Studies on various chloroazines have shown that they react readily with nucleophiles like sodium bisulfide (NaSH) and polysulfides to replace the chlorine atom with a thiol or polysulfide group, respectively. nih.gov Thiolates (RS⁻) also react efficiently to produce thioethers.

The general scheme for these SNAr reactions is presented below:

Table 1: Examples of SNAr Reactions on Chloro-Aza-Aromatic Systems Note: Data is representative of reactions on analogous chloro-aza-aromatic substrates to illustrate the expected reactivity of this compound.

Nucleophile (Nu-H)Product TypeTypical ConditionsRef.
Ammonia / Amines (R₂NH)2-AminopyrazineHeat, optional base (e.g., K₂CO₃) youtube.com
Alcohols (ROH)2-AlkoxypyrazineNaOR, ROH, heat masterorganicchemistry.com
Thiols (RSH)2-(Alkyl/Aryl)thiopyrazineNaSR or RSH/base, THF/DMF nih.gov
Sodium Bisulfide (NaSH)Pyrazine-2-thiolAqueous solution, 25°C nih.gov

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming carbon-carbon bonds, and the chloro-substituent on this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester). libretexts.orgyonedalabs.com It is one of the most widely used C-C bond-forming reactions due to its mild conditions and high functional group tolerance. Studies on the closely related 2-chloropyrazine (B57796) have demonstrated its successful coupling with various arylboronic acids using palladium pincer complexes as catalysts, achieving high yields with low catalyst loading. bohrium.comresearchgate.net This indicates that this compound would be an excellent substrate for synthesizing 2-aryl-5-vinylpyrazines.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of the aryl chloride with an organotin compound (organostannane). wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. organic-chemistry.orgyoutube.com This reaction is highly versatile and can be applied to a wide range of substrates. harvard.edu

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling is the premier method for synthesizing arylalkynes and is applicable to chloroaromatics, particularly with modern, highly active catalyst systems. researchgate.net

Heck Coupling: In the Mizoroki-Heck reaction, this compound can act as the aryl halide partner, coupling with an alkene to form a new substituted alkene. organic-chemistry.orgwikipedia.org The reaction is palladium-catalyzed and requires a base. nih.govmdpi.com This would result in the formation of 2-(substituted-vinyl)-5-vinylpyrazines.

Table 2: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Arylboronic Acids Note: This data is for the analogous substrate 2-chloropyrazine and is representative of the expected outcome for this compound. bohrium.com

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acid[Pd(L)(PPh₃)] (0.01 mol%)KOHH₂O/Toluene95
4-Methylphenylboronic acid[Pd(L)(PPh₃)] (0.01 mol%)KOHH₂O/Toluene92
4-Methoxyphenylboronic acid[Pd(L)(PPh₃)] (0.01 mol%)KOHH₂O/Toluene94
4-Chlorophenylboronic acid[Pd(L)(PPh₃)] (0.01 mol%)KOHH₂O/Toluene90

Beyond traditional SNAr, modern cross-coupling methods offer alternative routes to C-N and C-O bonds, often under milder conditions and with broader substrate scopes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org It is complementary to SNAr and is often effective for less activated aryl halides or more sterically hindered amines. libretexts.orgacsgcipr.org The reaction has been shown to be effective for related substrates like 2-chloro-5-trifluoromethoxypyrazine, indicating its applicability to this compound for the synthesis of a wide range of N-aryl and N-heteroaryl pyrazine derivatives. researchgate.net

Ullmann Condensation/Etherification: The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. wikipedia.org A related and more common variant, the Ullmann condensation, uses copper catalysts to form C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org Specifically, the Ullmann ether synthesis allows for the coupling of an aryl halide with an alcohol or phenol (B47542) to form a diaryl or alkyl aryl ether. mdpi.com While often requiring higher temperatures than palladium-catalyzed methods, modern ligand systems have improved the reaction conditions. researchgate.net This reaction represents a viable pathway for converting this compound into 2-alkoxy- or 2-aryloxy-5-vinylpyrazines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Reactivity of the Vinyl-Substituent

The vinyl group at the C-5 position is an additional site of reactivity. Its electronic properties are influenced by the electron-withdrawing pyrazine ring, which makes the terminal carbon of the vinyl group electron-poor and susceptible to nucleophilic attack in a conjugate addition fashion.

Conjugate (Michael) Addition: Research on the analogous 2-chloro-4-vinylpyrimidine has shown that the vinyl group readily undergoes conjugate addition with a variety of nucleophiles, including amines, thiols, and stabilized carbanions. nih.gov The electron-withdrawing nature of the heterocyclic ring activates the vinyl group as a Michael acceptor. Significantly, the rate of this conjugate addition was found to be faster than the nucleophilic substitution of the chlorine atom, allowing for selective functionalization of the vinyl group. nih.gov This reactivity is directly translatable to this compound, providing a method to introduce a variety of substituents at the β-carbon of the vinyl group.

Other Reactions: The vinyl group can also participate in a range of other reactions typical of alkenes. These include:

Hydrogenation: Reduction of the double bond to an ethyl group using catalysts like palladium on carbon (Pd/C).

Polymerization: Radical, cationic, or anionic polymerization to form polyvinylpyrazine derivatives.

Electrophilic Addition: Reactions such as halogenation or hydrohalogenation, although the electron-deficient nature of the ring may deactivate the double bond towards electrophiles compared to simple styrenes.

Cycloaddition: Acting as a dienophile in Diels-Alder reactions.

Oxidation: Cleavage of the double bond via ozonolysis to yield an aldehyde, or epoxidation to form an oxirane.

Table 3: Conjugate Addition to the Vinyl Group of an Analogous Vinyl-Diaza-Aromatic System Note: Data from reactions on 2-chloro-4-vinylpyrimidine, demonstrating the expected reactivity of the vinyl group in this compound. nih.gov

NucleophileProduct Structure after Addition
Ethylamine2-Chloro-5-(2-(ethylamino)ethyl)pyrazine
N-Methylpiperazine2-Chloro-5-(2-(4-methylpiperazin-1-yl)ethyl)pyrazine
Sodium Methanethiolate2-Chloro-5-(2-(methylthio)ethyl)pyrazine
Diethyl MalonateDiethyl 2-(2-(2-chloropyrazin-5-yl)ethyl)malonate

Electrophilic Addition Reactions to the Olefinic Bond

While specific studies on the electrophilic addition to this compound are not extensively documented, the reactivity can be inferred from the behavior of similar vinyl-substituted heteroaromatic compounds. The pyrazine ring's electron-withdrawing nature deactivates the vinyl group towards electrophilic attack compared to simple alkenes. However, under forcing conditions or with strong electrophiles, addition reactions can occur.

The addition of hydrogen halides (HX) to the vinyl group would likely proceed via a carbocation intermediate. According to Markovnikov's rule, the proton would add to the terminal carbon of the vinyl group to form a more stable secondary carbocation adjacent to the pyrazine ring. openstax.orglibretexts.org The stability of this carbocation would be influenced by the electronic effects of the pyrazine ring and the chloro substituent. The subsequent attack by the halide ion would complete the addition.

Table 1: Predicted Products of Electrophilic Addition to this compound

Reagent Predicted Major Product Reaction Conditions
HCl 2-Chloro-5-(1-chloroethyl)pyrazine Anhydrous, non-polar solvent
HBr 2-Chloro-5-(1-bromoethyl)pyrazine Anhydrous, non-polar solvent

It is important to note that the electron-deficient pyrazine ring may disfavor the formation of a positive charge on the adjacent carbon, potentially requiring strong acids or catalysts for the reaction to proceed efficiently.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The vinyl group of this compound can potentially participate as a dienophile in Diels-Alder reactions. Due to the electron-withdrawing nature of the pyrazine ring, the vinyl group is electron-poor, making it a suitable dienophile for reactions with electron-rich dienes. The regioselectivity of such reactions would be governed by the electronic and steric effects of the substituents on both the diene and the dienophile.

Conversely, the pyrazine ring itself can act as a diene in inverse-electron-demand Diels-Alder reactions, a common feature for electron-deficient heterocycles. rsc.org However, the presence of the vinyl group might offer a competing reaction pathway.

[2+2] cycloaddition reactions are also a possibility for the vinyl group, particularly with electron-rich alkenes or under photochemical conditions. For instance, vinylpyrazoles have been shown to react with tetracyanoethylene (B109619) to yield [2+2] cycloadducts. nih.gov

Table 2: Potential Cycloaddition Reactions of this compound

Reaction Type Reactant Potential Product
Diels-Alder (vinyl as dienophile) 2,3-Dimethyl-1,3-butadiene 1-(5-Chloro-pyrazin-2-yl)-4,5-dimethyl-cyclohexene
Inverse-electron-demand Diels-Alder (pyrazine as diene) Norbornene Adduct followed by retro-Diels-Alder

Polymerization and Oligomerization Behavior

The polymerization of vinyl-substituted heteroaromatic compounds is a known process. For instance, vinylpyridines can be polymerized to form polymers with various applications. google.com Similarly, this compound could potentially undergo polymerization or oligomerization through radical, cationic, or anionic mechanisms.

Radical polymerization, initiated by a radical initiator like AIBN or benzoyl peroxide, would likely proceed to yield a polymer with a polyvinylpyrazine backbone. The properties of the resulting polymer would be influenced by the presence of the chloro-substituted pyrazine ring. Anionic polymerization, initiated by a strong base, could also be feasible, with the electron-withdrawing pyrazine ring stabilizing the propagating carbanion. The shelf life of related vinylpyrazoles is reported to be good, with no polymerization observed in the neat liquid even after two years, suggesting that this compound might also be relatively stable under normal storage conditions but could be induced to polymerize under specific conditions. nih.gov

Conjugate Addition Reactions

The vinyl group in this compound is an excellent candidate for conjugate (Michael) addition reactions. The electron-withdrawing pyrazine ring polarizes the double bond, making the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. This type of reactivity has been observed for similar systems like 2-chloro-4-vinylpyrimidine, which undergoes conjugate addition with various nucleophiles. mdpi.com

A wide range of nucleophiles, including amines, thiols, and carbanions, could potentially add to the vinyl group of this compound. These reactions would provide a straightforward method for the functionalization of the side chain.

Table 3: Examples of Potential Conjugate Addition Reactions

Nucleophile Product
Morpholine 2-Chloro-5-(2-morpholinoethyl)pyrazine
Thiophenol 2-Chloro-5-(2-(phenylthio)ethyl)pyrazine

Interplay Between Chloro and Vinyl Group Reactivity

The presence of both a chloro and a vinyl group on the pyrazine ring leads to an interesting interplay of reactivity. The chloro group is prone to nucleophilic aromatic substitution (SNAr), while the vinyl group is susceptible to addition reactions. The reaction conditions will likely determine which functional group reacts.

For example, treatment with a nucleophile at elevated temperatures might favor SNAr at the chloro position, while milder conditions might favor conjugate addition to the vinyl group. It is also possible to have sequential reactions. For instance, a nucleophile could first undergo conjugate addition to the vinyl group, and then, under different conditions, a second nucleophile could displace the chlorine atom. This dual reactivity makes this compound a versatile building block in organic synthesis.

Radical Reactions Involving this compound

The vinyl group of this compound can be involved in radical reactions. Addition of a radical species to the vinyl group would generate a new radical intermediate, which could then undergo further reactions. For instance, radical addition of thiols to vinylpyrazoles has been reported. nih.gov Similarly, the addition of a radical to this compound would likely occur at the terminal carbon to form a more stable benzylic-type radical.

This intermediate radical could then be trapped by a hydrogen atom donor or participate in cyclization reactions if a suitable radical acceptor is present in the molecule. Vinyl radicals themselves are known to undergo a variety of cyclization reactions. acs.org

Chemo- and Regioselectivity in Multi-functionalized Pyrazine Reactions

The presence of multiple reactive sites in this compound raises questions of chemo- and regioselectivity.

Chemoselectivity: In reactions with nucleophiles, the primary competition is between nucleophilic aromatic substitution at the C-Cl bond and conjugate addition at the vinyl group. This can often be controlled by the reaction conditions. Hard nucleophiles might favor attack at the more electrophilic carbon of the pyrazine ring (part of the SNAr mechanism), while soft nucleophiles are more likely to attack the softer electrophilic center of the vinyl group in a conjugate addition. Temperature can also be a deciding factor, with higher temperatures often favoring the higher activation energy pathway of SNAr.

Regioselectivity: In electrophilic addition to the vinyl group, the regioselectivity is governed by Markovnikov's rule, leading to the formation of the more stable carbocation intermediate. openstax.org In cycloaddition reactions, the regioselectivity would be determined by the frontier molecular orbital interactions between the diene and the dienophile. For radical additions, the addition will occur to give the most stable radical intermediate.

In the context of further substitution on the pyrazine ring, electrophilic aromatic substitution is generally difficult on the electron-deficient pyrazine ring. If it were to occur, the directing effects of the existing chloro and vinyl groups would need to be considered. The chlorine is an ortho-, para-director (though deactivating), and the vinyl group's directing effect would be more complex due to its conjugation with the ring.

Computational and Theoretical Investigations of 2 Chloro 5 Vinylpyrazine

Electronic Structure Analysis and Molecular Orbital Theory

The electronic behavior of 2-chloro-5-vinylpyrazine is fundamentally governed by the distribution of electrons within its molecular orbitals. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics.

HOMO-LUMO Energy Gaps and Frontier Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's stability and the energy required for electronic excitation.

Table 1: Hypothetical HOMO-LUMO Energy Gaps for this compound in Different Solvents (Illustrative)

SolventDielectric Constant (ε)Calculated HOMO (eV)Calculated LUMO (eV)Energy Gap (ΔE) (eV)
Gas Phase1-7.25-1.805.45
Toluene2.38-7.28-1.855.43
Dichloromethane8.93-7.35-1.955.40
Acetonitrile37.5-7.42-2.055.37

Note: This table is illustrative and based on general principles of computational chemistry. Specific values require dedicated DFT calculations for this compound.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the nitrogen atoms of the pyrazine (B50134) ring are expected to be regions of high electron density, appearing as red or yellow on an ESP map. The chlorine atom, being highly electronegative, would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the vinyl group and the pyrazine ring would exhibit a positive electrostatic potential. The carbon atom attached to the chlorine would likely show a degree of positive potential due to the inductive effect of the halogen.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). Theoretical calculations on pyrazine derivatives have shown that DFT methods can provide vibrational spectra that correlate well with experimental findings. For this compound, characteristic vibrational modes would include C-H stretching of the vinyl and pyrazine moieties, C=C and C=N stretching within the rings, and the C-Cl stretching frequency.

Conformational Analysis and Rotational Barriers of the Vinyl Group

The vinyl group attached to the pyrazine ring is subject to rotation around the C-C single bond. This rotation is not entirely free and is hindered by a rotational energy barrier. Computational studies on similar vinyl-substituted aromatic compounds have been successful in calculating the magnitude of these barriers. The most stable conformation is typically planar, where the vinyl group is coplanar with the aromatic ring, maximizing π-conjugation. The transition state for rotation generally occurs when the vinyl group is perpendicular to the ring. The height of the rotational barrier is influenced by steric hindrance and electronic effects of the substituents on the ring. For this compound, the chloro substituent could introduce steric and electronic influences on the preferred conformation and the energy required for rotation.

Table 2: Illustrative Calculated Rotational Barriers for the Vinyl Group in Substituted Pyrazines

CompoundMethodBasis SetRotational Barrier (kcal/mol)
2-VinylpyrazineDFT (B3LYP)6-31G(d)4.5
This compoundDFT (B3LYP)6-31G(d)Hypothetical: 4.8
2-Methyl-5-vinylpyrazineDFT (B3LYP)6-31G(d)Hypothetical: 4.2

Note: The values for this compound and 2-methyl-5-vinylpyrazine are hypothetical and for illustrative purposes only.

Reaction Pathway Elucidation and Transition State Analysis using DFT Methods

DFT methods are powerful tools for exploring the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. This allows for the determination of activation energies and the elucidation of reaction pathways. For this compound, such methods could be applied to investigate reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution (particularly at the carbon bearing the chlorine atom), or addition reactions at the vinyl group. The calculated transition state structures and their corresponding energies would provide invaluable insights into the kinetics and feasibility of these transformations.

Solvent Effects on Reactivity and Conformation

The surrounding solvent can have a significant impact on the conformation and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. For this compound, a polar solvent would be expected to stabilize polar conformations and could influence the rotational barrier of the vinyl group. Furthermore, solvent polarity can affect the energies of the HOMO and LUMO, thereby altering the molecule's reactivity in different chemical environments. For instance, polar solvents might preferentially stabilize charged intermediates or transition states in a reaction, thus accelerating the reaction rate compared to a nonpolar solvent.

Advanced Applications of 2 Chloro 5 Vinylpyrazine As a Synthetic Intermediate

Building Block for Complex Pyrazine (B50134) Derivatives

The presence of two distinct reactive sites in 2-chloro-5-vinylpyrazine, the chloro and vinyl groups, enables its use in the construction of a variety of complex pyrazine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties associated with the pyrazine core.

Construction of Poly-substituted Pyrazines

The chlorine atom in this compound is susceptible to nucleophilic substitution, while the vinyl group can participate in various addition and coupling reactions. This dual reactivity allows for the stepwise or simultaneous introduction of multiple substituents onto the pyrazine ring, leading to the formation of poly-substituted pyrazines.

Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the this compound core. nih.gov Reactions such as the Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction provide efficient methods for forming new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyrazine ring. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org It is a powerful tool for introducing aryl, heteroaryl, or alkyl groups at the 2-position. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is instrumental in synthesizing pyrazines with alkynyl substituents, which are valuable precursors for more complex structures.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of this compound with an alkene. wikipedia.orgorganic-chemistry.org This reaction is useful for extending the carbon chain at the 2-position and creating substituted vinylpyrazines. nih.gov

The vinyl group of this compound can also undergo a variety of chemical transformations, including oxidation, reduction, and addition reactions, further expanding the diversity of accessible poly-substituted pyrazines.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound

Coupling Reaction Reagent Catalyst System Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ / Base 2-Aryl-5-vinylpyrazine
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂ / CuI / Base 2-Alkynyl-5-vinylpyrazine

Synthesis of Fused Heterocyclic Systems Containing the Pyrazine Core

This compound is a key precursor for the synthesis of fused heterocyclic systems, where the pyrazine ring is annulated with other ring systems. These fused structures often exhibit unique electronic and biological properties. The synthetic strategies typically involve the initial functionalization of this compound, followed by intramolecular cyclization reactions.

For instance, the introduction of a suitable functional group at the 2-position via a cross-coupling reaction can be followed by a cyclization reaction involving the vinyl group to form a new ring fused to the pyrazine core. This approach allows for the construction of a wide array of fused systems, such as pyrazino[2,3-b]indoles and other related heterocycles.

Precursor for Pyrazine-Based Ligands in Catalysis

The pyrazine nucleus is a valuable component in the design of ligands for transition metal catalysis. The nitrogen atoms in the pyrazine ring can coordinate to metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complex.

This compound serves as a versatile starting material for the synthesis of such ligands. The chloro group can be displaced by various nucleophiles to introduce coordinating groups, such as phosphines, amines, or other heterocyclic moieties. The vinyl group can also be modified to incorporate additional donor atoms or to attach the ligand to a solid support. These pyrazine-based ligands have found applications in a range of catalytic transformations, including hydrogenation and carbon-carbon bond-forming reactions. acs.org

Monomer in the Synthesis of Functional Polymers and Copolymers

The vinyl group in this compound allows it to act as a monomer in polymerization reactions, leading to the formation of pyrazine-containing polymers. ruixibiotech.com These polymers are of interest for their potential applications in advanced materials due to the unique electronic and thermal properties conferred by the pyrazine units.

Development of Pyrazine-Containing Polymer Architectures

The polymerization of this compound can be achieved through various methods, including free radical polymerization, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), and coordination polymerization. cmu.edu These methods allow for the synthesis of polymers with different architectures, such as linear homopolymers, random copolymers, and block copolymers.

Copolymerization of this compound with other vinyl monomers provides a means to tailor the properties of the resulting polymers. researchgate.net By incorporating different comonomers, it is possible to control properties such as solubility, thermal stability, and mechanical strength. acs.org The chlorine atom on the pyrazine ring also provides a handle for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain.

Polymers for Advanced Material Applications

Pyrazine-containing polymers exhibit a range of interesting properties that make them suitable for various advanced material applications. The electron-deficient nature of the pyrazine ring can impart desirable electronic properties, making these materials candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Furthermore, the nitrogen atoms in the pyrazine units can act as coordination sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govacs.org These materials have potential applications in gas storage, separation, and catalysis. The thermal stability of pyrazine-containing polymers also makes them attractive for high-performance applications. maastrichtuniversity.nl Recent research has also explored the use of pyrazine-based polymers as cathode materials in rechargeable batteries. osti.gov

Table 2: Potential Applications of Pyrazine-Containing Polymers

Application Area Relevant Polymer Property
Organic Electronics Electron-deficient pyrazine core
Gas Storage and Separation Coordination ability of pyrazine nitrogen atoms
Catalysis Metal-coordinating sites
High-Performance Materials Thermal stability

Scaffold for Chemical Probes and Research Tool Synthesis

The structural attributes of this compound make it an excellent scaffold for the development of chemical probes and research tools. The vinyl group can serve as a reactive handle for bioconjugation or for the introduction of reporter groups, while the chloro-substituent on the pyrazine ring can be modified through various cross-coupling reactions to modulate the molecule's properties or to attach other functional moieties.

The reactivity of the vinyl group allows for its participation in a range of transformations suitable for probe synthesis. For instance, it can undergo Michael addition with thiol-containing biomolecules, enabling the covalent labeling of specific proteins. Furthermore, the vinyl group can be derivatized to introduce functionalities such as fluorophores or affinity tags. This versatility is crucial for creating tools to study biological processes in real-time.

The chloro atom on the pyrazine ring offers another point of diversification. It is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. rsc.orgsemanticscholar.orgnih.govsci-hub.ru These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. This capability is instrumental in fine-tuning the electronic properties, solubility, and target specificity of the resulting chemical probes. For example, the introduction of specific aryl groups can enhance the binding affinity of the probe for its biological target.

While direct examples of this compound in the synthesis of specific, named chemical probes are not extensively detailed in currently available literature, the fundamental reactivity of both the vinyl and chloro functionalities on the pyrazine core strongly supports its potential in this area. The principles of chemical probe design often rely on such versatile scaffolds that can be readily modified to optimize their performance for specific biological investigations.

Strategic Intermediate in Total Synthesis Efforts of Natural Products or Analogues with Pyrazine Moiety

The pyrazine core is a key structural feature in numerous natural products, many of which exhibit interesting biological activities. nih.gov The total synthesis of these complex molecules often requires the use of strategically functionalized building blocks that can be elaborated into the final target. This compound serves as a valuable precursor in the synthesis of natural products and their analogues that contain a pyrazine moiety.

The vinyl group can be a crucial element in the construction of the carbon skeleton of a natural product. It can participate in various carbon-carbon bond-forming reactions, such as Diels-Alder reactions or metathesis, to build complex ring systems. Moreover, the vinyl group can be oxidatively cleaved to an aldehyde or a carboxylic acid, providing a functional handle for further elaboration.

The chloro-substituent, as mentioned previously, is a key site for modification via cross-coupling reactions. This allows for the introduction of side chains or other ring systems that are characteristic of a particular natural product. The ability to perform these modifications late in a synthetic sequence can be highly advantageous, a strategy often referred to as late-stage functionalization.

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